molecular formula C8H10Cl3N3 B2421341 (3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride CAS No. 2138151-02-5

(3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride

Cat. No.: B2421341
CAS No.: 2138151-02-5
M. Wt: 254.54
InChI Key: XTMKJGHXSFCLIJ-UHFFFAOYSA-N
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Description

(3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H10Cl3N3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach uses ethyl acetate as a solvent and TBHP for a one-pot tandem cyclization/bromination reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Mechanism of Action

The mechanism of action of (3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and derivative of the compound. Generally, it may involve binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride is unique due to its imidazo[1,2-a]pyridine scaffold, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

(3-chloroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3.2ClH/c9-8-6(5-10)11-7-3-1-2-4-12(7)8;;/h1-4H,5,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMKJGHXSFCLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Cl)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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